molecular formula C13H17NO2 B3115657 (S)-1-Benzyl-piperidine-2-carboxylic acid CAS No. 210533-45-2

(S)-1-Benzyl-piperidine-2-carboxylic acid

Cat. No. B3115657
CAS RN: 210533-45-2
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions ?


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Fermentation and Succinic Acid Production

(S)-1-Benzyl-piperidine-2-carboxylic acid: has relevance in the field of fermentation and succinic acid production. Succinic acid is a precursor for various industrial chemicals and consumer products. Initially, it was synthesized from fossil-based maleic anhydride, but biological processes have revolutionized its production. Microorganisms like Anaerobiospirillum succiniciproducens can accumulate succinic acid up to 50 g/L under optimal conditions. Other engineered microbial strains followed suit, leading to the development of fermentation processes. Recovery and purification methods were established alongside new applications, including biodegradable deicing compounds and solvents .

Usnic Acid Derivatives

While not directly related to (S)-1-Benzyl-piperidine-2-carboxylic acid, it’s worth noting that usnic acid derivatives have been studied extensively. Usnic acid, derived from lichens, has potential biological applications. Researchers have explored its physicochemical characterization, identification, and quantification in various contexts, including plasma and pharmaceutical preparations .

Surfactant Properties

(S)-1-Benzyl-piperidine-2-carboxylic acid may exhibit surfactant properties. Surfactants find applications as antistatic agents, emulsifying agents, dispersing agents, and corrosion inhibitors .

Biomedical and Anti-Inflammatory Potential

Although not widely studied, (S)-1-Benzyl-piperidine-2-carboxylic acid could have biomedical implications. Chronic inflammation contributes to debilitating illnesses, and compounds like this may play a role in managing inflammatory processes .

Nucleic Acid Research and Biomaterials

While speculative, nucleic acids have gained attention as versatile biomaterials. Although not directly linked, understanding compounds like (S)-1-Benzyl-piperidine-2-carboxylic acid contributes to our broader knowledge of nucleic acids and their potential biomedical applications .

Mechanism of Action

If the compound is a drug or enzyme, this would involve studying how it interacts with its target to produce its effect .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also include information on how to handle and store the compound safely .

Future Directions

This would involve a discussion of what is not yet known about the compound and what future research could be done to learn more .

properties

IUPAC Name

(2S)-1-benzylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCBQVXYVZGCM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 4
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 6
(S)-1-Benzyl-piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.